4-(1-benzofuran-2-ylcarbonyl)-5-[4-(dimethylamino)phenyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(1-BENZOFURAN-2-CARBONYL)-5-[4-(DIMETHYLAMINO)PHENYL]-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a benzofuran moiety, a dimethylaminophenyl group, and a pyrrolidone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-BENZOFURAN-2-CARBONYL)-5-[4-(DIMETHYLAMINO)PHENYL]-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. Key steps may include:
Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving phenol derivatives and carbonyl compounds.
Introduction of the Dimethylaminophenyl Group: This step may involve electrophilic aromatic substitution reactions.
Construction of the Pyrrolidone Ring: This can be synthesized through condensation reactions involving amines and carbonyl compounds.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions can occur at the carbonyl groups.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Biological Activity: Compounds with similar structures are often studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
Drug Development: The compound may be investigated for its potential as a pharmaceutical agent.
Industry
Materials Science: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(1-BENZOFURAN-2-CARBONYL)-5-[4-(DIMETHYLAMINO)PHENYL]-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-BENZOFURAN-2-CARBONYL)-5-[4-(DIMETHYLAMINO)PHENYL]-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE
- 4-(1-BENZOFURAN-2-CARBONYL)-5-[4-(DIMETHYLAMINO)PHENYL]-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE
Uniqueness
The uniqueness of 4-(1-BENZOFURAN-2-CARBONYL)-5-[4-(DIMETHYLAMINO)PHENYL]-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C26H29N3O4 |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-2-[4-(dimethylamino)phenyl]-1-[3-(dimethylamino)propyl]-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C26H29N3O4/c1-27(2)14-7-15-29-23(17-10-12-19(13-11-17)28(3)4)22(25(31)26(29)32)24(30)21-16-18-8-5-6-9-20(18)33-21/h5-6,8-13,16,23,31H,7,14-15H2,1-4H3 |
InChI Key |
UTTZTCFQKUMNNF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
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